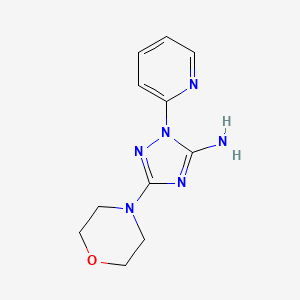

![molecular formula C20H19N3O3S B2672333 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide CAS No. 865180-60-5](/img/structure/B2672333.png)

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

カタログ番号:

B2672333

CAS番号:

865180-60-5

分子量:

381.45

InChIキー:

VRBYUODUEYARMA-XDOYNYLZSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

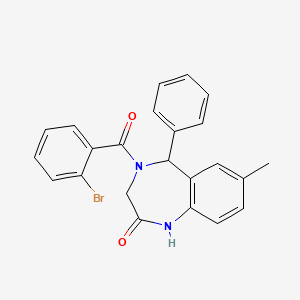

Benzo[d]thiazol-2(3H)-one derivatives are a class of organic compounds that have been studied for their potential applications in various fields . They are known to be involved in photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage .

Synthesis Analysis

These compounds can be synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one core, which can be functionalized with various groups to create a wide array of derivatives .Chemical Reactions Analysis

In one study, a novel radical-mediated intermolecular carboarylation of alkenes was achieved by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts were harnessed as dual-function reagents .科学的研究の応用

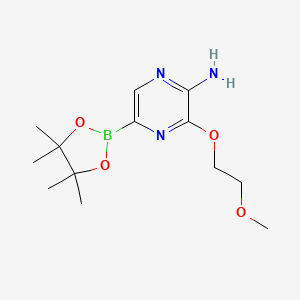

Synthesis and Antimicrobial Activity

- A study on the synthesis and antimicrobial screening of thiazole derivatives, including those similar in structure to the specified compound, highlighted their potential as therapeutic interventions against bacterial and fungal infections. These thiazole derivatives exhibited significant inhibitory action against various strains of bacteria and fungi, indicating their value in treating microbial diseases (Desai et al., 2013).

Anticancer Potential

- Research into thiazolide and benzothiazole derivatives has shown promising anticancer activities. These compounds, through various mechanisms, have demonstrated efficacy against a range of cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancer. The structural characteristics of these compounds play a significant role in their activity, offering insights into the development of novel anticancer agents (Yurttaş et al., 2015; Havrylyuk et al., 2010).

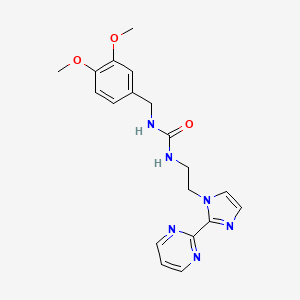

Herbicidal Activity

- The compound's structural class has been investigated for potential herbicidal activity. A study on 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, which shares functional group similarities, revealed strong phytotoxic effects on both shoot and root systems of Arabidopsis thaliana, suggesting the potential for developing synthetic herbicides (Araniti et al., 2014).

Antibacterial Role of Anions

- The antibacterial properties of certain compounds, including those containing thiazole and benzothiazole rings, were studied. These compounds were synthesized and tested against pathogenic strains, revealing the importance of anionic components in enhancing antibacterial effects. This research provides a basis for designing compounds with targeted antibacterial activities (Chohan et al., 2003).

Antiviral Agents

- Thiazolides, a class related to the mentioned compound, have shown significant activity against hepatitis B virus replication. The study illustrates the potential of thiazolide derivatives as novel antiviral agents, contributing to the development of treatments for viral infections (Stachulski et al., 2011).

作用機序

将来の方向性

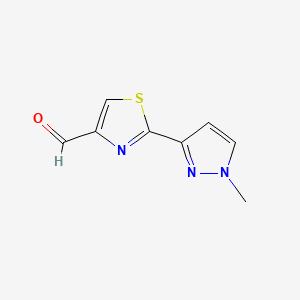

特性

IUPAC Name |

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-4-11-23-16-10-9-14(21-13(2)24)12-18(16)27-20(23)22-19(25)15-7-5-6-8-17(15)26-3/h4-10,12H,1,11H2,2-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBYUODUEYARMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3OC)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

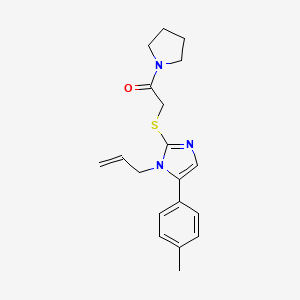

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrro...

Cat. No.: B2672250

CAS No.: 1207009-68-4

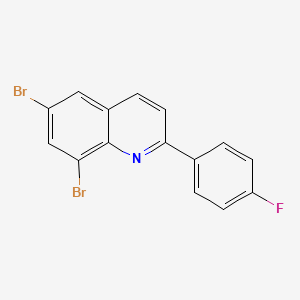

6,8-Dibromo-2-(4-fluorophenyl)quinoline

Cat. No.: B2672252

CAS No.: 860783-88-6

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B2672253

CAS No.: 1448855-26-2

3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carb...

Cat. No.: B2672254

CAS No.: 2287342-07-6

![3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2672254.png)

![N-[2-(dimethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2672257.png)

![1-phenyl-4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}butane-1,4-dione](/img/structure/B2672258.png)

![benzyl N-[2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]carbamate](/img/structure/B2672269.png)